Physicochemical Differentiation: Pyridin-4-yl vs. Pyridin-2-yl Isomers
The target compound bears an N-(pyridin-4-yl)ethyl substituent, which contrasts sharply with the more common pyridin-2-yl analogs found in this chemical space. The computed clogP for CAS 1219841-77-6 is 3.31 with a TPSA of 59.73 Ų [1]. In comparison, the pyridin-2-yl analog N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide has a lower molecular weight (344.43 g/mol) and is expected to exhibit a lower clogP (approximately 2.6–2.9 based on fragment-based calculations), indicating the pyridin-4-yl ethyl extension in the target compound increases lipophilicity by roughly 0.4–0.7 log units. This difference in physicochemical profile directly impacts solubility, permeability, and protein binding propensity, and thus influences compound prioritization in drug-discovery screening cascades.
| Evidence Dimension | Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | clogP = 3.31, TPSA = 59.73 Ų, MW = 372.49 g/mol [1] |
| Comparator Or Baseline | N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide: estimated clogP ~2.6–2.9, MW = 344.43 g/mol |
| Quantified Difference | ΔclogP ≈ +0.4 to +0.7; ΔMW = +28.06 g/mol; TPSA difference not directly determined for the comparator. |
| Conditions | Computed physicochemical descriptors using standard cheminformatics algorithms. |
Why This Matters
In lead optimization, a 0.4–0.7 log unit increase in clogP can significantly alter membrane permeability and oral bioavailability, making the target compound a distinct tool for probing the lipophilicity–activity relationship within this chemotype.
- [1] Sildrug ECBD Database. EOS897 Compound Entry. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Accessed 2026-05-08. View Source
